ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a thiazole ring, and a phenoxyacetylamino moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an acyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the coupling of the thiazole derivative with the phenoxyacetyl intermediate, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a tert-butyl group instead of an isopropyl group.
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a methoxy group instead of an isopropyl group.
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of an isopropyl group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O4S/c1-6-24-18(23)17-13(5)20-19(26-17)21-16(22)10-25-14-7-8-15(11(2)3)12(4)9-14/h7-9,11H,6,10H2,1-5H3,(H,20,21,22) |
InChI Key |
COAMAZFVVPPCGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Origin of Product |
United States |
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